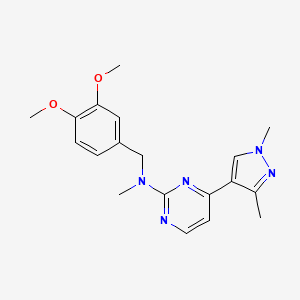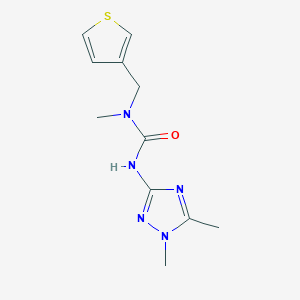![molecular formula C20H32N2O2 B5903366 N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs known as stimulants. MDPV is structurally similar to other stimulants such as cocaine and amphetamines and has been used as a research chemical for its potential therapeutic effects.
Wirkmechanismus
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria, as well as potential adverse effects such as anxiety, paranoia, and psychosis.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide has been used in laboratory experiments due to its potent stimulant effects and potential therapeutic applications. However, its potential for abuse and adverse effects on the cardiovascular and nervous systems limit its use in research.
Zukünftige Richtungen
Future research on N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide could focus on its potential therapeutic applications, such as its use in the treatment of depression, anxiety, and drug addiction. Additionally, further studies could investigate the potential adverse effects of N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide and its interactions with other drugs and medications.
Synthesemethoden
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 3,5-dimethylphenethylamine, followed by reduction and acylation to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide has been used in scientific research to study its potential therapeutic effects in the treatment of various conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-12-17(2)14-19(13-16)24-11-10-22(4)20(23)8-7-18-6-5-9-21(3)15-18/h12-14,18H,5-11,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOAANALATYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN(C)C(=O)CCC2CCCN(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)

![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)

![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)

![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)
